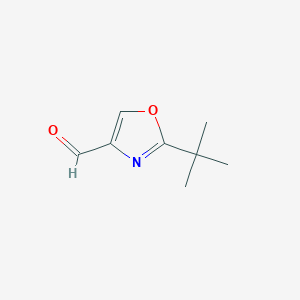

2-(tert-Butyl)oxazole-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-tert-butyl-1,3-oxazole-4-carbaldehyde |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h4-5H,1-3H3 |

InChI Key |

SXYHWTSBNMUSEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=CO1)C=O |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 2 Tert Butyl Oxazole 4 Carbaldehyde

Strategic Approaches to Oxazole (B20620) Ring Construction Bearing a 4-Carbaldehyde Moiety

The formation of the 2,4-disubstituted oxazole ring is a critical step that can be achieved through several sophisticated synthetic pathways. These methods aim to build the heterocyclic core with the desired substitution pattern directly.

Cycloaddition Reactions in the Formation of Oxazole Precursors

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a powerful and convergent approach to assembling the oxazole ring. These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered ring.

A prominent example is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) as a versatile C2N1 synthon. mdpi.comnih.gov This reaction proceeds through a two-step [3+2] cycloaddition between an aldehyde and TosMIC under basic conditions. nih.gov The process begins with the deprotonation of TosMIC, which then attacks the aldehyde. Subsequent intramolecular cyclization forms an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.gov To adapt this for the target molecule, a protected α-formyl aldehyde or a related precursor would be required to ultimately generate the 4-carbaldehyde functionality.

Formal [3+2] cycloadditions of oxazoles with reagents like nitrosobenzene (B162901) have also been studied, proceeding through a ring-opening and re-cyclization mechanism to yield different heterocyclic structures, demonstrating the reactivity of the oxazole core in such transformations. researchgate.net

Table 1: Examples of Cycloaddition Reactions in Oxazole Synthesis

| Reaction Type | Key Reagents | General Conditions | Product Type | Key Features |

|---|---|---|---|---|

| van Leusen Oxazole Synthesis | Aldehyde, Tosylmethylisocyanide (TosMIC) | Base (e.g., K₂CO₃), Methanol (B129727), Reflux | 5-Substituted Oxazoles | Convergent, tolerant of various functional groups on the aldehyde. nih.gov |

| 1,3-Dipolar Cycloaddition | Mesoionic compounds (Münchnones), Arynes | Mild conditions | Isoindoles (initially) | Proceeds via a [3+2] cycloaddition followed by a [4+2] cycloreversion. researchgate.net |

Condensation-Based Cyclization Reactions for Oxazole Ring Closure

Classical condensation reactions represent a foundational strategy for oxazole synthesis. These methods typically involve the dehydration and cyclization of acyclic precursors. The Robinson-Gabriel synthesis, for instance, involves the cyclization and dehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles. pitt.edu A modified approach was key in the synthesis of the C1' to C11' side chain of the natural product Leucascandrolide A. pitt.edu

Another significant method is the Fischer oxazole synthesis, which is a dehydration reaction between equimolar amounts of a cyanohydrin and an aromatic aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.com These condensation strategies are robust, though they may require harsh conditions. For the synthesis of 2-(tert-Butyl)oxazole-4-carbaldehyde, this would necessitate starting materials such as an α-hydroxy ketone derivative bearing the tert-butyl group and an amide or nitrile precursor for the C4-aldehyde. Studies on the acid-catalyzed condensation between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal (B1671930) have explored complex reaction pathways, highlighting the intricacies of such condensation processes. nih.govmdpi.com

Table 2: Overview of Condensation-Based Oxazole Syntheses

| Named Reaction | Primary Reactants | Typical Reagents | Substitution Pattern | Reference |

|---|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino ketones | Dehydrating agents (e.g., H₂SO₄, POCl₃) | 2,4,5-Trisubstituted | pitt.edu |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | 2,5-Disubstituted | ijpsonline.com |

Transition Metal-Catalyzed Syntheses of Oxazole Scaffolds

Modern organic synthesis frequently employs transition metal catalysts to construct heterocyclic rings with high efficiency and selectivity. organic-chemistry.org Catalysts based on palladium, copper, gold, and rhodium have been successfully applied to the synthesis of oxazoles.

Palladium and copper co-catalyzed direct arylation is a powerful method for creating 2,4-disubstituted oxazoles by reacting a 4-substituted oxazole with an aryl bromide. ijpsonline.com Gold catalysis, in combination with radical chemistry, enables the synthesis of 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org Furthermore, copper(II) triflate has been shown to catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. ijpsonline.comorganic-chemistry.org These methods offer mild reaction conditions and broad substrate scope, making them attractive for the synthesis of complex oxazole derivatives. The synthesis of the target molecule could be envisioned by employing a tert-butyl substituted precursor and a reactant that installs a group at the 4-position which can be later converted to a carbaldehyde.

Table 3: Transition Metal-Catalyzed Routes to Substituted Oxazoles

| Catalyst System | Reaction Type | Starting Materials | Key Advantage | Reference |

|---|---|---|---|---|

| Palladium/Copper | Direct Arylation | 4-Substituted oxazole, Aryl bromide | High regioselectivity for C-2 arylation. | ijpsonline.com |

| Copper(II) Triflate | Coupling/Cyclization | α-Diazoketone, Amide | Versatile for 2,4-disubstitution. | ijpsonline.comorganic-chemistry.org |

| Gold Catalysis | Oxidative Annulation | N-propargylamides | Access to 5-oxazole ketones. | organic-chemistry.org |

Regioselective Introduction and Functionalization of the 4-Carbaldehyde Group

An alternative synthetic strategy involves the initial synthesis of the 2-(tert-butyl)oxazole core, followed by the regioselective introduction of the carbaldehyde group at the C4 position.

Formylation Reactions and Vilsmeier Reagent Applications

Direct formylation of an existing heterocyclic ring is an efficient way to introduce an aldehyde group. The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgijpcbs.com

This reagent then attacks the electron-rich heterocycle in an electrophilic substitution reaction. ijpcbs.com For 2-substituted oxazoles, the C4 and C5 positions are available for substitution. The regioselectivity of the Vilsmeier-Haack reaction on the oxazole ring is influenced by the electronic nature of the substituent at the C2 position. For a 2-alkyl substituted oxazole like 2-(tert-butyl)oxazole, formylation is expected to occur at the C5 or C4 position. In some cases with 2-acetamidothiazole (B125242) derivatives, the reaction can lead to unexpected N-formylation or C5-formylation depending on other substituents. researchgate.net Careful optimization of reaction conditions is often necessary to achieve the desired regioselectivity for the 4-carbaldehyde product. mdpi.com

Table 4: Vilsmeier-Haack Formylation

| Substrate Type | Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| Electron-rich arenes/heterocycles | DMF, POCl₃ | Vilsmeier Reagent (chloroiminium ion) | Aryl/Heteroaryl aldehyde | wikipedia.orgorganic-chemistry.org |

Oxidation Strategies for Carbaldehyde Generation

Another common and reliable strategy is the oxidation of a precursor functional group at the C4 position. A primary alcohol (hydroxymethyl group) at C4 can be selectively oxidized to the corresponding carbaldehyde using a variety of mild oxidizing agents. Reagents such as manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or conditions for Swern or Parikh-Doering oxidations are well-suited for this transformation, minimizing the risk of over-oxidation to a carboxylic acid.

This approach requires the initial synthesis of 2-(tert-butyl)-4-(hydroxymethyl)oxazole. This precursor could be prepared through methods like the condensation of pivalamide (B147659) with 1,3-dihydroxyacetone. The subsequent oxidation step is typically high-yielding and chemoselective. The oxidation of the oxazole ring itself, for example by singlet oxygen, has been studied and generally proceeds via a [4+2] cycloaddition pathway, leading to ring cleavage rather than substituent oxidation. nih.govresearchgate.net Therefore, selective oxidation of a side-chain functional group is the preferred method for generating the carbaldehyde.

Table 5: Common Oxidation Methods for Alcohol to Aldehyde Conversion

| Oxidant/Method | Typical Substrate | General Conditions | Advantages |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | Allylic/Benzylic/Propargylic alcohols | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temp. | High chemoselectivity for activated alcohols. |

| Dess-Martin Periodinane (DMP) | Primary and secondary alcohols | CH₂Cl₂, room temp. | Mild, neutral conditions, broad applicability. |

| Swern Oxidation | Primary and secondary alcohols | Oxalyl chloride, DMSO, Triethylamine, low temp. (-78 °C) | High yields, avoids heavy metals. |

Reduction of Ester/Nitrile Precursors to the Aldehyde Functionality

The synthesis of this compound can be effectively achieved through the partial reduction of corresponding ester or nitrile precursors. This method is a cornerstone in organic synthesis for accessing aldehydes, as it prevents over-reduction to the alcohol, which is a common challenge with more potent reducing agents like lithium aluminum hydride. masterorganicchemistry.comchemistrysteps.com

A principal reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comcommonorganicchemistry.com DIBAL-H is a bulky and strong reducing agent favored for its ability to convert esters and nitriles into aldehydes with high selectivity, particularly when the reaction is conducted at low temperatures, such as -78 °C. chemistrysteps.comlibretexts.org

The mechanism for the reduction of an ester, such as ethyl 2-(tert-butyl)oxazole-4-carboxylate, begins with the coordination of the Lewis acidic aluminum atom of DIBAL-H to the carbonyl oxygen of the ester. masterorganicchemistry.comchemistrysteps.com This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack. A hydride is then transferred from the aluminum complex to the carbonyl carbon, forming a stable tetrahedral intermediate. chemistrysteps.comyoutube.com At low temperatures, this intermediate is stable and does not eliminate the alkoxy group. chemistrysteps.com Subsequent aqueous acidic workup hydrolyzes this intermediate to release the desired this compound. chemistrysteps.comyoutube.com

Similarly, the reduction of a nitrile precursor, 2-(tert-butyl)oxazole-4-carbonitrile, with DIBAL-H follows a comparable pathway. The nitrogen of the nitrile coordinates with the DIBAL-H, activating the carbon-nitrogen triple bond for hydride attack. chemistrysteps.com This forms an iminium-aluminum complex intermediate. The steric hindrance of the DIBAL-H reagent prevents a second hydride addition. chemistrysteps.com Upon hydrolysis, this intermediate is converted to an imine, which is then readily hydrolyzed to the final aldehyde product. chemistrysteps.com

The precise control of reaction conditions, especially temperature and stoichiometry of the reducing agent, is critical to isolate the aldehyde and prevent the formation of the corresponding alcohol. masterorganicchemistry.com

| Precursor Type | Reducing Agent | Typical Conditions | Key Advantages | Ref. |

|---|---|---|---|---|

| Ester (e.g., Ethyl 2-(tert-butyl)oxazole-4-carboxylate) | Diisobutylaluminium hydride (DIBAL-H) | 1.0-1.2 equivalents, Toluene or Hexane, -78 °C, followed by aqueous workup | High selectivity for aldehydes, prevents over-reduction to alcohols. | masterorganicchemistry.comchemistrysteps.comlibretexts.org |

| Nitrile (e.g., 2-(tert-butyl)oxazole-4-carbonitrile) | Diisobutylaluminium hydride (DIBAL-H) | 1.0-1.2 equivalents, Toluene or DCM, -78 °C to 0 °C, followed by acidic hydrolysis | Efficient conversion to aldehydes via an imine intermediate. | chemistrysteps.com |

| Acid Chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3) | -78 °C | Milder than LiAlH4, allowing for isolation of the aldehyde from highly reactive acid chlorides. | libretexts.org |

Development of Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like oxazoles to minimize environmental impact. ijpsonline.com These approaches focus on using less hazardous solvents, reducing waste, improving energy efficiency, and employing catalytic methods over stoichiometric reagents.

For the synthesis of the core oxazole ring, several green strategies have been developed that can be adapted for this compound. One prominent method is the use of microwave-assisted organic synthesis (MAOS). acs.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. acs.orgijpsonline.com This technique reduces energy consumption and allows for the use of greener solvents like ethanol (B145695) or even water. ijpsonline.commdpi.com

Another key green approach is the use of alternative reaction media to replace volatile and hazardous organic solvents. researchgate.net Ionic liquids (ILs) have emerged as effective solvents for reactions like the van Leusen oxazole synthesis. ijpsonline.commdpi.com ILs are non-volatile and can often be recycled and reused multiple times without a significant loss in product yield, thereby reducing waste. ijpsonline.com One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, also align with green chemistry principles by saving solvents, time, and resources. mdpi.comorganic-chemistry.org

Furthermore, the development of metal-free catalytic systems and visible-light photoredox catalysis represents a significant advancement. organic-chemistry.org These methods avoid the use of heavy or toxic metal catalysts and can often be performed under mild, ambient conditions, further reducing the environmental footprint of the synthesis. organic-chemistry.org Continuous flow synthesis is another modern technique that offers improved safety, efficiency, and waste reduction by using microreactors instead of large batch reactors. ijpsonline.com

| Green Approach | Methodology | Advantages | Ref. |

|---|---|---|---|

| Alternative Energy | Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, often higher yields. | acs.orgijpsonline.com |

| Greener Solvents | Use of Ionic Liquids or Water | Reduces use of volatile organic compounds (VOCs); ionic liquids can be recycled. | ijpsonline.commdpi.com |

| Process Intensification | One-Pot Reactions | Minimizes solvent use and waste from purification of intermediates. | mdpi.comorganic-chemistry.org |

| Advanced Catalysis | Visible-Light Photoredox Catalysis | Metal-free, proceeds under mild conditions, sustainable energy source. | organic-chemistry.org |

| Modern Manufacturing | Continuous Flow Synthesis | Enhanced safety, better heat/mass transfer, reduced waste, easier automation. | ijpsonline.com |

Process Optimization and Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires rigorous process optimization and careful consideration of several scale-up factors. The primary goals are to ensure safety, cost-effectiveness, consistency, and high yield of the final product.

A key focus of optimization is the large-scale execution of critical reaction steps, such as the low-temperature reduction of the ester or nitrile precursor. researchgate.net Maintaining cryogenic temperatures (e.g., -78 °C) in large industrial reactors is energy-intensive and requires specialized equipment. Process optimization would involve determining the highest possible temperature at which the reaction can be run without compromising selectivity and yield, thereby reducing energy costs.

The handling of reagents like DIBAL-H, which can be pyrophoric, presents significant safety challenges on a large scale. The process must be designed with robust safety protocols, including inert atmosphere operations and controlled reagent addition rates to manage the reaction exotherm.

Downstream processing, including reaction quenching, product extraction, and purification, must also be optimized for scale. For instance, moving from laboratory-scale column chromatography to industrial-scale crystallization or distillation for purification is a common scale-up challenge. Developing a robust crystallization process would be a key objective for obtaining a high-purity final product efficiently and cost-effectively.

Modern approaches like continuous flow chemistry are increasingly considered for scale-up as they can mitigate many of the challenges associated with large batch processes. ijpsonline.com Flow reactors offer superior heat and mass transfer, allow for safer handling of hazardous reagents, and can be more easily automated for consistent production.

| Parameter | Laboratory Scale Consideration | Industrial Scale-Up Challenge | Optimization Strategy |

|---|---|---|---|

| Temperature Control | Easily managed with lab equipment (e.g., dry ice bath). | Maintaining cryogenic temperatures in large volumes is costly and complex. Managing exotherms is critical. | Investigate higher, more economical operating temperatures; implement efficient reactor cooling systems. |

| Reagent Handling | Small quantities of hazardous reagents (e.g., DIBAL-H) are manageable. | Safe storage, transfer, and addition of large quantities of pyrophoric/reactive materials. | Use of automated dosing systems, closed-transfer systems, and dilute reagents. |

| Mixing | Efficient mixing is easily achieved. | Ensuring homogeneity in large reactors to avoid local hot spots and side reactions. | Computational fluid dynamics (CFD) modeling, selection of appropriate impellers and baffles. |

| Purification | Column chromatography is common. | Chromatography is often not economically viable for large quantities. | Develop robust crystallization or distillation procedures. |

| Process Safety | Standard laboratory safety protocols. | Comprehensive risk assessment (e.g., HAZOP study) for thermal runaway, pressure buildup, etc. | Implement process control and emergency shutdown systems. |

Reactivity and Derivatization Pathways of 2 Tert Butyl Oxazole 4 Carbaldehyde

Transformations Involving the Carbaldehyde Functionality

The carbaldehyde group is the principal site of reactivity in 2-(tert-butyl)oxazole-4-carbaldehyde. It readily undergoes transformations typical of aldehydes, including nucleophilic additions, oxidation, reduction, and condensation reactions.

The electron-deficient carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles. This reactivity is fundamental to the construction of larger molecular frameworks from this oxazole (B20620) derivative.

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the carbonyl group of this compound. masterorganicchemistry.comlibretexts.org This reaction provides a direct route to secondary alcohols, where a new carbon-carbon bond is formed. masterorganicchemistry.com The general transformation involves the nucleophilic attack of the organometallic's carbanionic component on the aldehyde's carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. masterorganicchemistry.comlibretexts.org

The reaction is highly efficient for creating a diverse range of secondary alcohols by varying the R group of the organometallic reagent (R-MgX or R-Li).

Table 1: Examples of Organometallic Additions to this compound

| Organometallic Reagent | Product |

|---|---|

| Methylmagnesium Bromide | 1-(2-(tert-Butyl)oxazol-4-yl)ethan-1-ol |

| Phenyllithium | (2-(tert-Butyl)oxazol-4-yl)(phenyl)methanol |

| Vinylmagnesium Bromide | 1-(2-(tert-Butyl)oxazol-4-yl)prop-2-en-1-ol |

The Wittig reaction and its variants are powerful methods for converting aldehydes into alkenes. organic-chemistry.orgmdpi.com This transformation involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.orgmdpi.com The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction, which employs phosphonate (B1237965) carbanions, is a popular modification that often provides excellent (E)-selectivity and utilizes reagents that are easier to handle.

Table 2: Olefination Reactions of this compound

| Ylide/Phosphonate Reagent | Product | Predominant Isomer |

|---|---|---|

| (Triphenylphosphoranylidene)methane | 4-Vinyl-2-(tert-butyl)oxazole | N/A |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(2-(tert-butyl)oxazol-4-yl)acrylate | E |

| Benzyltriphenylphosphonium chloride | 4-(2-Phenylethenyl)-2-(tert-butyl)oxazole | Z/E mixture |

In aldol-type reactions, this compound acts as an electrophile, reacting with an enolate nucleophile generated from another carbonyl compound. wikipedia.org Because the oxazole aldehyde lacks α-hydrogens, it cannot form an enolate itself and therefore cannot undergo self-condensation. This makes it an excellent partner in directed (or crossed) aldol (B89426) reactions, where it reacts predictably with the enolate of another aldehyde or ketone. masterorganicchemistry.com

The initial product of the aldol addition is a β-hydroxy carbonyl compound. wikipedia.org Under certain conditions, this aldol adduct can undergo dehydration to form an α,β-unsaturated carbonyl compound, which is the final product of an aldol condensation. wikipedia.org The reaction is a versatile method for C-C bond formation. wikipedia.org

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the aldehyde to the corresponding 2-(tert-butyl)oxazole-4-carboxylic acid can be achieved using a variety of oxidizing agents. researchgate.netrsc.orgorganic-chemistry.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger (Pinnick oxidation). mdpi.com These methods are generally high-yielding and tolerate the oxazole ring. researchgate.netrsc.orgorganic-chemistry.org

Reduction: Reduction of the aldehyde to (2-(tert-butyl)oxazol-4-yl)methanol is typically accomplished using hydride-based reducing agents. libretexts.orgyoutube.com Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for this purpose, usually in an alcoholic solvent like methanol (B129727) or ethanol (B145695). nih.gov For less sensitive substrates, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used, followed by an aqueous workup. libretexts.orgchemguide.co.uk

Table 3: Oxidation and Reduction of this compound

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Sodium chlorite (NaClO₂), NaH₂PO₄ | 2-(tert-Butyl)oxazole-4-carboxylic acid |

| Oxidation | Potassium permanganate (KMnO₄), NaOH | 2-(tert-Butyl)oxazole-4-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄), Methanol | (2-(tert-Butyl)oxazol-4-yl)methanol |

| Reduction | Lithium aluminum hydride (LiAlH₄), Diethyl ether | (2-(tert-Butyl)oxazol-4-yl)methanol |

The aldehyde functionality can undergo condensation reactions with primary amines to form imines (also known as Schiff bases) or with hydroxylamine (B1172632) to form oximes. These reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of imines and oximes serves as a pathway for further derivatization of the oxazole core. Imines can be reduced to secondary amines or act as electrophiles in their own right. Oximes are intermediates in the Beckmann rearrangement and can also be reduced to primary amines. The reaction with hydroxylamine hydrochloride is a common method for synthesizing the corresponding oxime. nih.gov

Nucleophilic Addition Reactions to the Carbonyl Group

Reactions at the Oxazole Ring System

The reactivity of the oxazole ring in this compound is dictated by the interplay of its inherent electronic properties and the influence of the substituents at the C2 and C4 positions. The oxazole nucleus is an electron-deficient heterocycle, which influences its susceptibility to various chemical transformations. clockss.org

Electrophilic Substitution Reactions on the Oxazole Nucleus

The oxazole ring is generally considered to be aromatic, though less so than analogues like thiazoles. wikipedia.org However, its nucleus is electron-deficient, which makes classical electrophilic aromatic substitution challenging compared to electron-rich aromatic systems. The reactivity of the ring carbons towards electrophiles is generally C5 > C4 > C2. The C2 position is the least reactive due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. clockss.org Conversely, the C4 and C5 positions are more susceptible to attack, with the precise location often depending on the substituents present. clockss.orgwikipedia.org

In the case of this compound, the ring is substituted with an electron-donating alkyl group (tert-butyl) at C2 and a strongly electron-withdrawing and deactivating carbaldehyde group at C4.

Effect of Substituents: The tert-butyl group at C2, being electron-donating, would slightly activate the ring towards electrophilic attack. However, the carbaldehyde group at C4 is a powerful deactivating group, withdrawing electron density from the ring via resonance and inductive effects. This deactivation significantly reduces the nucleophilicity of the oxazole core, making electrophilic substitution reactions difficult to achieve.

Site of Substitution: If an electrophilic substitution were to occur under harsh conditions, the C5 position would be the most likely site of attack. It is the most electron-rich position in the deactivated ring, being meta to the deactivating aldehyde group and activated by the ring oxygen.

While specific examples of electrophilic substitution on this compound are not extensively documented, related reactions like the Vilsmeier-Haack formylation have been successfully performed on other substituted oxazoles, typically at an unsubstituted C4 or C5 position. clockss.org For the title compound, further electrophilic substitution would require forcing conditions and would be expected to yield the C5-substituted product.

Metal-Catalyzed Cross-Coupling Reactions on Halogenated this compound Derivatives (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for the derivatization of heterocyclic compounds, including oxazoles. nih.govbohrium.comresearchgate.netsci-hub.se To utilize these reactions, a halogenated derivative of this compound, such as a 5-bromo or 5-iodo derivative, would first be synthesized. This halogenated intermediate can then be coupled with various partners.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron species (like a boronic acid or ester), is one of the most widely used cross-coupling reactions due to its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgyonedalabs.comlibretexts.org

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated oxazole.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

This methodology has been successfully applied to various halogenated oxazoles to introduce alkyl, aryl, and other moieties, demonstrating its utility for creating diverse molecular architectures. researchgate.netnih.gov For instance, the 4- or 5-position of halogenated 2-butylthiooxazoles has been effectively functionalized using Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions. researchgate.net

| Oxazole Substrate | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 4- or 5-Halogenated 2-butylthiooxazoles | Aryl/Alkenyl Boronic Acids | Palladium Catalyst, Base | 4- or 5-Aryl/Alkenyl-2-butylthiooxazoles |

| 2-Iodooxazoles | Alkylboranes (from alkyl iodides + 9-BBN) | Palladium Catalyst, Base | 2-Alkyloxazoles |

| 2,4-Dihalooxazoles | Aryl Boronic Acids | Palladium Catalyst, Base | Regioselective C-C coupling |

Applying this to a hypothetical 5-bromo-2-(tert-butyl)oxazole-4-carbaldehyde, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 5-aryl-2-(tert-butyl)oxazole-4-carbaldehyde, demonstrating a robust pathway for extending the molecular framework.

Ring-Opening and Rearrangement Reactions of the Oxazole Core

Despite its aromatic character, the oxazole ring can undergo ring-opening and rearrangement reactions under specific conditions, revealing its latent azadiene and enol ether functionalities. clockss.org

One of the most relevant transformations for 4-acyl oxazoles, including 4-carbaldehydes, is the Cornforth rearrangement . This is a thermal rearrangement where the substituent at C5 and the acyl group at C4 exchange positions. wikipedia.orgchem-station.com The reaction is proposed to proceed through the electrocyclic ring-opening of the oxazole to form a nitrile ylide intermediate, which then undergoes a 1,5-dipolar cyclization to form the rearranged oxazole. chem-station.com For this compound, this rearrangement would require a substituent at the C5 position and would lead to a new oxazole with the aldehyde group at C5.

The oxazole ring is also known to be sensitive to acidic conditions, which can lead to hydrolytic cleavage. researchgate.net Furthermore, recent studies have shown that oxazoles can participate in novel skeletal rearrangements through dynamic electrocyclization processes, leading to the formation of different heterocyclic systems such as azepines and pyrroles. nih.gov Deprotonation at the C2 position can also lead to a ring-opened enolate-isonitrile equilibrium. wikipedia.org These pathways highlight the synthetic versatility of the oxazole core beyond its use as a stable aromatic scaffold.

Reactivity of the tert-Butyl Substituent

Chemoselective Functionalization of the tert-Butyl Group (if applicable)

The tert-butyl group is a common aliphatic motif prized for the steric bulk and conformational rigidity it imparts to molecules. chemrxiv.org It is generally considered to be chemically inert due to the high bond dissociation energy (~100 kcal/mol) of the primary C-H bonds and their steric inaccessibility. chemrxiv.org Consequently, the selective functionalization of a tert-butyl group in the presence of other reactive sites is a significant synthetic challenge.

Historically, direct modification of the tert-butyl group on a complex molecule like this compound would be considered highly improbable without affecting the more reactive aldehyde or oxazole moieties.

However, recent advancements have begun to overcome these limitations. A novel method has been developed for the non-directed, site-selective catalytic hydroxylation of sterically hindered primary C-H bonds within tert-butyl groups. chemrxiv.org This process utilizes an electron-poor manganese catalyst in conjunction with hydrogen peroxide in a specialized fluorinated alcohol solvent (nonafluoro-tert-butyl alcohol). chemrxiv.org The powerful manganese-oxo species generated in this system is capable of effectively oxidizing the strong C-H bonds of a tert-butyl group to afford primary alcohols. chemrxiv.org This breakthrough demonstrates that the tert-butyl group can be harnessed as a potential functional group for late-stage hydroxylation, opening new avenues for the derivatization of complex molecules. chemrxiv.org This method could potentially be applied to transform the tert-butyl group of this compound into a hydroxymethyl group, providing a handle for further synthetic modifications.

Advanced Spectroscopic and Structural Characterization of 2 Tert Butyl Oxazole 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within 2-(tert-Butyl)oxazole-4-carbaldehyde.

The ¹H and ¹³C NMR spectra are predicted to show characteristic signals corresponding to the distinct chemical environments of the protons and carbons in the molecule. The chemical shifts are influenced by the electron-donating tert-butyl group and the electron-withdrawing aldehyde group attached to the oxazole (B20620) ring.

¹H NMR: The proton spectrum is expected to be relatively simple. A sharp singlet with a large integration value (9H) would appear in the upfield region (around 1.4 ppm), characteristic of the magnetically equivalent methyl protons of the tert-butyl group. The oxazole ring proton at the C5 position is anticipated to resonate as a singlet in the downfield region (around 8.3-8.5 ppm) due to the aromatic nature of the ring. The most downfield signal would be the aldehyde proton, appearing as a singlet between 9.9 and 10.1 ppm, a typical range for aldehyde protons.

¹³C NMR: The carbon spectrum would display signals for all eight carbon atoms. The quaternary carbon of the tert-butyl group is expected around 33-35 ppm, while the methyl carbons should appear near 28-30 ppm. The oxazole ring carbons have distinct chemical shifts: C2, bonded to the tert-butyl group and nitrogen, is predicted to be the most downfield ring carbon (165-170 ppm). C4, attached to the aldehyde, would be in the 138-142 ppm range, and C5 would appear around 155-158 ppm. The aldehyde carbonyl carbon is expected to be the most deshielded carbon in the molecule, with a chemical shift in the range of 185-190 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -C(CH₃)₃ (methyls) | ~1.4 (s, 9H) | ~28-30 |

| -C (CH₃)₃ (quat.) | - | ~33-35 |

| Oxazole C2 | - | ~165-170 |

| Oxazole C4 | - | ~138-142 |

| Oxazole C5-H | ~8.4 (s, 1H) | ~155-158 |

| Aldehyde -CHO | ~10.0 (s, 1H) | ~185-190 |

| (s = singlet) |

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. For this molecule, no cross-peaks are expected in the COSY spectrum, as all proton signals are singlets and are separated by more than three bonds, confirming their isolation from each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. It would show a clear correlation between the proton signal at ~1.4 ppm and the carbon signal at ~28-30 ppm (tert-butyl methyls). It would also link the oxazole proton at ~8.4 ppm to its corresponding carbon (C5) at ~155-158 ppm, and the aldehyde proton at ~10.0 ppm to the aldehyde carbon at ~185-190 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the connectivity across quaternary carbons and heteroatoms. Expected long-range (2-3 bond) correlations would include:

The tert-butyl protons (~1.4 ppm) correlating to the quaternary tert-butyl carbon (~33-35 ppm) and the C2 carbon of the oxazole ring (~165-170 ppm).

The oxazole C5-H proton (~8.4 ppm) correlating to the C4 carbon (~138-142 ppm) and potentially the C2 carbon.

The aldehyde proton (~10.0 ppm) correlating to the C4 carbon of the oxazole ring, confirming the position of the aldehyde group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. A NOESY spectrum would be expected to show a cross-peak between the aldehyde proton (~10.0 ppm) and the oxazole C5-H proton (~8.4 ppm), indicating their spatial proximity on the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

The IR spectrum would be dominated by a very strong and sharp absorption band for the aldehyde carbonyl (C=O) stretch, expected in the region of 1690-1715 cm⁻¹. The C-H stretching vibrations of the tert-butyl group would appear around 2850-3000 cm⁻¹, and the aldehyde C-H stretch would be visible as two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. The characteristic vibrations of the oxazole ring, including C=N and C=C stretching, are expected in the 1500-1650 cm⁻¹ region.

The Raman spectrum would complement the IR data. The symmetric vibrations of the tert-butyl group and the oxazole ring are expected to be strong in the Raman spectrum.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (sp³) | tert-Butyl | 2850-3000 | Medium-Strong | Strong |

| C-H Stretch | Aldehyde | ~2720, ~2820 | Weak | Medium |

| C=O Stretch | Aldehyde | 1690-1715 | Strong | Medium |

| C=N / C=C Stretch | Oxazole Ring | 1500-1650 | Medium-Strong | Strong |

| C-H Bend | tert-Butyl | 1370-1470 | Medium | Medium |

| C-O-C Stretch | Oxazole Ring | 1050-1250 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₁NO₂), the exact molecular weight is 153.07898 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 153. The fragmentation pattern would likely be dominated by cleavages characteristic of the tert-butyl and aldehyde groups.

Loss of a methyl radical (•CH₃): A significant fragment would be expected at m/z 138, resulting from the loss of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation.

Loss of a hydrogen radical (•H): Cleavage of the aldehydic C-H bond would lead to an [M-1]⁺ peak at m/z 152.

Loss of carbon monoxide (CO): Loss of CO from the [M-1]⁺ ion could produce a fragment at m/z 124.

Loss of the formyl radical (•CHO): An [M-29]⁺ peak at m/z 124 could also arise directly from the molecular ion.

Fragmentation of the oxazole ring: The stable heterocyclic ring can also undergo characteristic cleavages, although these are often more complex.

Table 3: Predicted Mass Spectrometry Fragments for this compound.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 153 | [C₈H₁₁NO₂]⁺˙ (Molecular Ion) | - |

| 152 | [M - H]⁺ | •H |

| 138 | [M - CH₃]⁺ | •CH₃ |

| 124 | [M - CHO]⁺ or [M - H - CO]⁺ | •CHO or •H + CO |

| 96 | [M - C₄H₉]⁺ | •C₄H₉ (tert-Butyl) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) | C₄H₂NO₂ |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Key structural questions that could be answered include:

Planarity: The degree of planarity of the oxazole ring and the orientation of the aldehyde and tert-butyl substituents relative to the ring.

Conformation: The rotational conformation around the C4-CHO bond.

Intermolecular Interactions: The analysis of the crystal packing would reveal any significant intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, or π-π stacking interactions between oxazole rings, which govern the solid-state architecture. Studies on other substituted oxazoles have revealed diverse packing motifs driven by such interactions. rsc.org

Computational and Theoretical Investigations of 2 Tert Butyl Oxazole 4 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and the distribution of electrons within molecular orbitals. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For oxazole (B20620) derivatives, substitutions on the ring, such as the tert-butyl and carbaldehyde groups, are known to influence the energies of these orbitals and thus modulate the molecule's electronic properties and reactivity. For instance, theoretical studies on similar heterocyclic systems show that electron-donating or withdrawing groups can significantly alter the HOMO-LUMO gap.

Density Functional Theory (DFT) Studies for Geometric Optimization and Energetic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

One of the primary applications of DFT is geometric optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For 2-(tert-butyl)oxazole-4-carbaldehyde, DFT calculations would predict bond lengths, bond angles, and dihedral angles, providing a precise model of its molecular structure.

Furthermore, DFT is employed to calculate various energetic properties. These include the total energy of the molecule, heats of formation, and Gibbs free energy. Such data are invaluable for predicting the thermodynamic stability of the compound and for studying the energetics of potential chemical reactions it might undergo. DFT calculations on related oxazole and thiazole (B1198619) derivatives have been successfully used to correlate optimized geometries with experimental data from X-ray crystallography.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For this compound, the carbaldehyde group is a reactive site for nucleophilic addition reactions. Computational modeling, often using DFT methods, could be used to study the step-by-step mechanism of its reactions, for example, with Grignard reagents or reducing agents. These models can reveal the detailed pathway of bond formation and cleavage, the geometry of the transition state, and the energy barriers involved. This information helps in understanding reaction outcomes, predicting selectivity, and designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters, which is vital for interpreting experimental spectra and confirming molecular structures.

By calculating the vibrational frequencies of the optimized geometry of this compound, theoretical Infrared (IR) and Raman spectra can be generated. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Time-Dependent DFT (TD-DFT) is another powerful technique used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. These computational predictions serve as a powerful complement to experimental spectroscopic analysis for the structural characterization of novel compounds.

Applications of 2 Tert Butyl Oxazole 4 Carbaldehyde in Specialized Chemical Fields

Role as a Versatile Building Block in Complex Organic Synthesis

Oxazole-4-carbaldehydes are recognized as valuable building blocks in organic synthesis due to the dual reactivity of the aldehyde and the oxazole (B20620) ring. The aldehyde group can undergo a wide range of transformations, such as nucleophilic additions, oxidations, reductions, and condensations, while the oxazole ring can be involved in various cycloaddition reactions or act as a directing group.

Precursor for the Synthesis of Other Heterocyclic Systems

Table 1: Potential Heterocyclic Systems from Oxazole-4-carbaldehydes

| Reagent/Reaction Type | Potential Resulting Heterocycle |

|---|---|

| Hydrazines | Pyrazoles, Pyridazines |

| Amidines | Pyrimidines |

| Hydroxylamine (B1172632) | Isoxazoles |

| Wittig-type reagents | Alkenyl-substituted oxazoles |

Intermediate in the Synthesis of Natural Products and Analogues

The oxazole ring is a common structural motif in a vast array of marine and terrestrial natural products, many of which exhibit significant biological activities, including antitumor, antibacterial, and antiviral properties. pitt.edunio.res.innih.gov Consequently, substituted oxazoles, including those with aldehyde functionalities, are critical intermediates in the total synthesis of these complex molecules and their analogues. researchgate.net The aldehyde can be used to build side chains or to annulate other rings onto the oxazole core. Although the synthesis of numerous oxazole-containing natural products has been reported, specific documentation of 2-(tert-Butyl)oxazole-4-carbaldehyde as an intermediate in the synthesis of a particular natural product or its analogue was not identified in the available search results.

Utilization in Ligand Design for Catalysis (e.g., organocatalysis, transition metal catalysis)

Heterocyclic compounds containing nitrogen and other heteroatoms, such as oxazoles, are widely used in the design of ligands for transition metal catalysis. The nitrogen atom of the oxazole can coordinate to a metal center. When combined with another coordinating group, it can form a bidentate or multidentate ligand. The aldehyde group of this compound could be readily converted into an imine (a Schiff base) by condensation with a primary amine, creating a common class of bidentate ligands. The electronic and steric properties of the ligand, influenced by the tert-butyl group, could then modulate the activity and selectivity of the metal catalyst in various reactions, such as C-H activation or cross-coupling reactions. organic-chemistry.orgmdpi.com While this is a plausible application, specific studies on ligands derived from this compound for catalysis are not described in the reviewed literature. For instance, related structures like (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole have been successfully used as chiral ligands in asymmetric catalysis. nih.gov

Incorporation into Advanced Materials (e.g., polymers, supramolecular assemblies)

The structural rigidity and potential for intermolecular interactions make oxazole-containing molecules candidates for incorporation into advanced materials. The aldehyde group could be utilized in polymerization reactions, for example, through polycondensation, to integrate the oxazole unit into a polymer backbone. Such polymers might exhibit interesting thermal or photophysical properties. Furthermore, the oxazole ring can participate in non-covalent interactions like hydrogen bonding and π-π stacking, which are fundamental to the formation of supramolecular assemblies. nih.gov These organized structures are of interest in fields like materials science and nanotechnology. However, there is no specific information in the search results about the use of this compound in the synthesis of polymers or the construction of supramolecular assemblies.

Applications in Fluorescent Probes and Sensors (excluding biological/medical mechanisms)

Oxazole derivatives often exhibit fluorescence and can act as fluorophores. nih.gov The photophysical properties can be tuned by altering the substituents on the oxazole ring. The aldehyde group in this compound could serve as a reactive site for attaching the molecule to other systems or for designing chemosensors. For example, the fluorescence of the oxazole core could be modulated by a chemical reaction at the aldehyde group, allowing for the detection of specific analytes. The fluorescence properties are often dependent on intramolecular charge transfer (ICT) processes, which can be influenced by the electronic nature of the substituents and the surrounding environment. nih.gov Despite the general potential of oxazoles in this field, specific studies detailing the fluorescent properties of this compound or its application as a non-biological probe or sensor are not present in the surveyed literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(tert-Butyl)oxazole-4-carbaldehyde in laboratory settings?

- Methodological Answer :

- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation exposure. If exposure occurs, immediately move to fresh air and seek medical attention .

- In case of skin contact, wash thoroughly with soap and water for 15 minutes. For eye exposure, rinse with copious water and consult a physician .

- Store the compound in a cool, dry place away from oxidizing agents, as tert-butyl groups may introduce steric effects that influence reactivity.

Q. How is the oxazole core of this compound synthesized?

- Methodological Answer :

- The oxazole ring can be constructed via cyclization reactions. A common approach involves the Robinson-Gabriel synthesis, where an acylated β-ketoamide undergoes dehydration with phosphorus oxychloride (POCl₃) or similar agents.

- The tert-butyl group is typically introduced early via alkylation or by using tert-butyl-containing precursors to avoid steric hindrance during ring closure. For example, tert-butyl-substituted oxazolines (as seen in related compounds) may serve as intermediates .

- The aldehyde functional group at the 4-position can be introduced via oxidation of a hydroxymethyl precursor or through formylation reactions (e.g., Vilsmeier-Haack reaction).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the tert-butyl group (δ ~1.3 ppm for , δ ~25–35 ppm for ) and the aldehyde proton (δ ~9.8–10.2 ppm). 2D techniques (HSQC, HMBC) resolve overlapping signals, particularly for the oxazole ring protons .

- IR : The aldehyde C=O stretch (ν ~1700–1720 cm) and oxazole ring vibrations (ν ~1600–1650 cm) are diagnostic. Compare with computed IR spectra from PubChem data for validation .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHNO, exact mass 153.0790 g/mol).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the stereoelectronic effects of the tert-butyl group on oxazole reactivity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze the electron density distribution and frontier molecular orbitals (HOMO/LUMO). The tert-butyl group’s electron-donating effects may alter nucleophilic/electrophilic sites on the oxazole ring.

- Compare computational results with experimental data (e.g., Hammett substituent constants) to validate steric and electronic influences. PubChem’s InChI-derived structural data (e.g., bond angles) can guide model construction .

Q. What strategies address discrepancies between experimental and theoretical -NMR chemical shifts for the aldehyde group?

- Methodological Answer :

- Solvent Effects : Simulate NMR shifts using polarizable continuum models (PCM) to account for solvent polarity. For example, DMSO-d may deshield the aldehyde carbon vs. gas-phase calculations.

- Conformational Sampling : Use molecular dynamics (MD) to explore rotational barriers of the tert-butyl group, which may cause signal splitting or averaging.

- Cross-reference with PubChem’s computed NMR data for structurally related oxazolines to identify systematic errors in theoretical methods .

Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Experimental Design : Conduct accelerated stability studies by exposing the compound to varying pH (e.g., 0.1 M HCl and NaOH) at 25–60°C. Monitor degradation via HPLC or -NMR.

- Mechanistic Insight : The tert-butyl group’s steric bulk may hinder hydrolysis of the oxazole ring but could destabilize the aldehyde via increased electron density. Compare with data from benzaldehyde derivatives (e.g., 4-tert-butylbenzaldehyde’s stability under similar conditions) .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in nucleophilic additions to this compound?

- Methodological Answer :

- Steric vs. Electronic Effects : Use kinetic studies (e.g., UV-Vis monitoring) to distinguish whether low reactivity stems from steric hindrance (tert-butyl blocking attack) or electronic deactivation (aldehyde polarization).

- Cross-Validation : Compare results with analogous compounds lacking the tert-butyl group (e.g., 2-methyloxazole-4-carbaldehyde). Computational docking studies may further clarify steric contributions .

Q. What experimental controls are essential when studying the compound’s catalytic applications?

- Methodological Answer :

- Blank Reactions : Run reactions without the compound to rule out background pathways.

- Isotopic Labeling : Use -labeled aldehydes to track oxygen transfer in oxidation reactions.

- Spectroscopic Trapping : Employ in-situ IR or NMR to detect intermediates (e.g., hemiacetals), which may form due to the aldehyde’s electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.